molecular formula C11H12O2 B363959 3-(3,5-Dimethylphenyl)prop-2-enoic acid CAS No. 67688-87-3

3-(3,5-Dimethylphenyl)prop-2-enoic acid

Cat. No.: B363959
CAS No.: 67688-87-3
M. Wt: 176.21g/mol
InChI Key: KNCJKIAOBVEDSY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylphenyl)prop-2-enoic acid, also known as (2E)-3-(3,5-dimethylphenyl)-2-propenoic acid, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propenoic acid moiety attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)prop-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3,5-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-(3,5-dimethylphenyl)propanoic acid.

    Dehydration: The intermediate is then subjected to dehydration using a dehydrating agent like phosphorus oxychloride (POCl3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

3-(3,5-Dimethylphenyl)prop-2-enoic acid has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid
  • 3-(2,5-Dimethoxyphenyl)propionic acid
  • Sinapic acid

Uniqueness

3-(3,5-Dimethylphenyl)prop-2-enoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(3,5-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCJKIAOBVEDSY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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